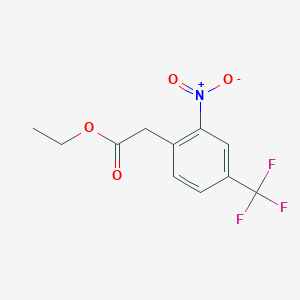

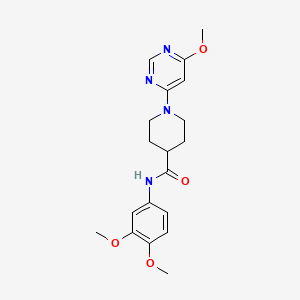

![molecular formula C13H16F3N3O2 B2406724 Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 827591-57-1](/img/structure/B2406724.png)

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetically available compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The yield was 1.0 g (71%, method I), 0.15 g (11%, method II), and the product formed were colorless crystals .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Trifluoromethylated Pyrazolo[1,5-a]pyrimidines : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate is used in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine. This compound exhibits strong fluorescence intensity, suggesting potential use as a fluorophore due to its binding sites (Wu et al., 2006).

Liquid-phase Synthesis for Combinatorial Libraries : The compound plays a role in the synthesis of large-scale combinatorial libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives. This process is significant for the discovery of new chemical entities (Dalinger et al., 2005).

Synthesis of Dihydroazolo[1,5-a]pyrimidines : The compound is used in the cyclisation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergo ring-chain isomerism. This property is important in the development of novel heterocyclic compounds (Goryaeva et al., 2009).

Biological Applications

Antitumor Activities : A derivative of this compound has shown inhibition on the proliferation of some cancer cell lines, indicating its potential in cancer research (Liu et al., 2016).

Antimicrobial Activity : Some derivatives have been evaluated for antimicrobial activity against different bacterial and fungal strains. This indicates a potential application in the development of new antimicrobial agents (Youssef et al., 2011).

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . They have potential in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a pyrazolo[1,5-a]pyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Mechanism of Action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .

Mode of Action

It is known that the introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule increases the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of fluorine atom or fluoroalkyl groups into the molecule increases its metabolic stability and lipophilicity , which could potentially enhance its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor activity .

Action Environment

It is known that the introduction of fluorine atom or fluoroalkyl groups into the molecule increases its metabolic stability , which could potentially enhance its stability under various environmental conditions.

properties

IUPAC Name |

ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)8-6-17-19-10(13(14,15)16)5-9(7-3-4-7)18-11(8)19/h6-7,9-10,18H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQLVZHHLOBRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

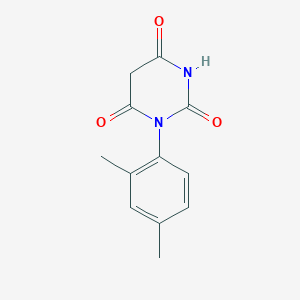

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)